The Strategic Utility of 2-[5-Amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol in Kinase Inhibitor Design
The Strategic Utility of 2-[5-Amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol in Kinase Inhibitor Design
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary
In the landscape of targeted therapeutics, the aminopyrazole scaffold has emerged as a privileged structure, particularly in the development of ATP-competitive protein kinase inhibitors[1]. 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol (CAS: 1152967-07-1) represents a highly optimized, modular building block designed specifically for late-stage functionalization. This whitepaper dissects the structural anatomy of this compound, provides field-proven synthetic protocols for its derivatization, and outlines the mechanistic rationale for its use in structure-based drug design (SBDD).
Physicochemical Profile & Analytical Characterization
Before deploying this building block in a synthetic campaign, it is critical to understand its baseline physicochemical properties. The presence of the N1-hydroxyethyl group significantly alters its solubility profile compared to unsubstituted pyrazoles, making it highly valuable for optimizing the Ligand Lipophilicity Efficiency (LLE) of final drug candidates[2].
Table 1: Core Chemical Properties
| Property | Value / Description | Rationale / Impact on Drug Design |
| CAS Number | 1152967-07-1 | Primary identifier for regulatory and inventory tracking. |
| Molecular Formula | C11H12BrN3O | Provides a low molecular weight starting point for fragment-based design. |
| Molecular Weight | 282.14 g/mol | Leaves ~200 Da of "budget" for further elaboration before hitting Lipinski's limit. |
| Core Scaffold | Aminopyrazole | Acts as an adenine mimetic; forms critical bidentate hydrogen bonds in the kinase hinge region. |
| Reactive Handles | Aryl Bromide, Primary Alcohol, Primary Amine | Enables orthogonal, chemoselective derivatization without extensive protecting group chemistry. |
Structural Anatomy & Mechanistic Rationale
As a Senior Application Scientist, I approach this molecule not just as a chemical, but as a three-dimensional vector system for interrogating protein binding pockets. The compound is divided into three distinct functional modules:
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The Aminopyrazole Core (The Anchor): The exocyclic amine (N5) and the adjacent endocyclic pyrazole nitrogen (N4) act as a hydrogen bond donor-acceptor pair. This motif perfectly mimics the binding of the adenine ring of ATP, anchoring the molecule to the backbone carbonyl and amide NH of the kinase hinge region[3].
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The 4-Bromophenyl Moiety (The Vector): Positioned at C3, the phenyl ring directs the molecule toward the hydrophobic pocket (e.g., the DFG-in or DFG-out conformations). The bromine atom is a deliberate synthetic handle, primed for palladium-catalyzed cross-coupling to extend the molecule deeper into these hydrophobic domains[4].
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The N1-Hydroxyethyl Chain (The Solubilizer): This flexible appendage points toward the solvent-exposed ribose pocket. The terminal hydroxyl group not only improves aqueous solubility but also serves as an anchor for further functionalization (e.g., attaching solubilizing morpholine or piperazine rings).
Fig 1. Structural anatomy and kinase binding rationale of CAS 1152967-07-1.
Synthetic Workflows & Derivatization Protocols
The true value of CAS 1152967-07-1 lies in its orthogonality. The aryl bromide and the aliphatic alcohol can be manipulated independently. Below are field-proven, self-validating protocols for elaborating this scaffold.
Protocol A: Suzuki-Miyaura Cross-Coupling at the 4-Bromophenyl Position
To extend the molecule into the kinase hydrophobic pocket, the aryl bromide is subjected to Suzuki-Miyaura coupling[4].
Causality Check: We select Pd(dppf)Cl2 over Pd(PPh3)4 . The bidentate dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the reductive elimination step. This minimizes the competitive protodeboronation of the incoming boronic acid, a common side reaction when coupling electron-rich pyrazole substrates.
Step-by-Step Methodology:
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Preparation: In an oven-dried Schlenk flask under argon, combine 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol (1.0 eq) and the desired aryl/heteroaryl boronic acid (1.2 eq).
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Catalyst & Base: Add Pd(dppf)Cl2 (0.05 eq) and anhydrous K2CO3 (2.5 eq).
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Solvent System: Suspend the mixture in a degassed solvent mixture of 1,4-Dioxane/ H2O (4:1 v/v). Note: The water is crucial for dissolving the base and activating the boronic acid via the formation of a reactive boronate complex.
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Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor via LC-MS. The disappearance of the m/z 282/284 doublet (bromine isotope pattern) and the appearance of the product mass validates the conversion.
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Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4 , concentrate, and purify via silica gel chromatography.
Protocol B: Functionalization of the N1-Hydroxyethyl Group
To target the solvent channel or improve pharmacokinetics, the primary alcohol is converted into a leaving group for subsequent nucleophilic displacement.
Causality Check: Mesylation is performed strictly at 0°C. If the temperature rises, the exocyclic N5-amine can compete as a nucleophile, leading to unwanted intramolecular cyclization or polymerization.
Step-by-Step Methodology:
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Activation: Dissolve the pyrazole starting material (1.0 eq) in anhydrous DCM and cool to 0°C. Add Triethylamine (1.5 eq) followed by dropwise addition of Methanesulfonyl chloride (MsCl, 1.1 eq).
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Validation: Stir for 1 hour at 0°C. TLC should show complete consumption of the highly polar alcohol to a less polar mesylate intermediate.
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Displacement: Without extensive purification (to avoid degradation), dissolve the crude mesylate in DMF. Add a secondary amine (e.g., N-methylpiperazine, 3.0 eq) and K2CO3 (2.0 eq). Heat to 60°C for 12 hours.
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Isolation: Quench with water, extract with EtOAc, and purify via reverse-phase HPLC to yield the final amine-derivatized scaffold.
Fig 2. Divergent synthetic workflows for derivatizing CAS 1152967-07-1.
Trustworthiness & Quality Control (E-E-A-T)
In drug discovery, the integrity of the biological data is only as good as the purity of the chemical probe. When utilizing CAS 1152967-07-1 and its derivatives, researchers must adhere to strict quality control metrics:
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Regiochemical Integrity: Pyrazole synthesis often yields regioisomers (e.g., 1,3- vs 1,5-substitution)[5]. Because CAS 1152967-07-1 is pre-assembled as the 1,3,5-isomer, 2D NMR (NOESY/HMBC) must be used on the final derivatives to ensure no rearrangement occurred during harsh cross-coupling conditions. A strong NOE cross-peak between the N1-ethyl protons and the C5-amine protons confirms the structural integrity.
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Palladium Scavenging: Following Protocol A, residual palladium can cause false positives in biochemical kinase assays. It is mandatory to treat the final organic solutions with metal scavengers (e.g., QuadraSil® AP or SiliaBond® Thiol) prior to biological testing, ensuring Pd levels are <10 ppm.
References
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NextSDS. 2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol. Chemical Substance Information and Hazard Classifications. 2
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Selvaraju, M., & Sun, C.-M. (2015). Unprecedented One-Pot Chemocontrolled Entry to Thioxoimidazolidinones and Aminoimidazolones: Synthesis of Kinase Inhibitor Leucettamine B. ACS Combinatorial Science. 3
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El-Emary, T. I., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC / National Institutes of Health. 1
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BenchChem. Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry.4
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Faria, J. V., et al. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC / National Institutes of Health. 5
Sources
- 1. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nextsds.com [nextsds.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
